molecular formula C13H20O3 B14438681 Acetic acid;5-phenylpentan-1-ol CAS No. 75553-28-5

Acetic acid;5-phenylpentan-1-ol

Cat. No.: B14438681
CAS No.: 75553-28-5
M. Wt: 224.30 g/mol
InChI Key: ZIUGZTDQUCGGTQ-UHFFFAOYSA-N
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Description

Acetic acid;5-phenylpentan-1-ol is an organic compound with the molecular formula C11H16O. It is a derivative of pentanol with a phenyl group attached to the fifth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenylpentan-1-ol can be achieved through several methods. One common method involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, 36% aqueous solution of sodium hydroxide, and methanol. The resulting product, 2-methyl-5-phenylpenta-2,4-dienal, is then hydrogenated using different catalysts to obtain 5-phenylpentan-1-ol .

Industrial Production Methods

In industrial settings, the production of 5-phenylpentan-1-ol often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts such as ruthenium and nickel on supports like silica or carbon is common. The reaction is carried out under controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-phenylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to different alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Phenylpentanoic acid or phenylpentanal.

    Reduction: Various alcohols or hydrocarbons.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

5-phenylpentan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-phenylpentan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The phenyl group in its structure can influence its binding affinity to different receptors and enzymes, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenylpentan-1-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

CAS No.

75553-28-5

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

acetic acid;5-phenylpentan-1-ol

InChI

InChI=1S/C11H16O.C2H4O2/c12-10-6-2-5-9-11-7-3-1-4-8-11;1-2(3)4/h1,3-4,7-8,12H,2,5-6,9-10H2;1H3,(H,3,4)

InChI Key

ZIUGZTDQUCGGTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)CCCCCO

Origin of Product

United States

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